molecular formula C9H7N B1584988 Cinnamonitrile CAS No. 4360-47-8

Cinnamonitrile

Cat. No. B1584988
CAS RN: 4360-47-8
M. Wt: 129.16 g/mol
InChI Key: ZWKNLRXFUTWSOY-UHFFFAOYSA-N
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Description

Cinnamonitrile, also known as (E)-3-phenylprop-2-enenitrile, is an organic compound that is approved for use as a fragrance in products such as air fresheners . It has a spicy cinnamon aroma .


Synthesis Analysis

Synthetic routes for Cinnamonitrile include an aldol-like condensation of benzaldehyde with acetonitrile under alkaline conditions, an elimination reaction of various oximes derived from cinnamaldehyde, and oxidative coupling of benzene to acrylonitrile .


Molecular Structure Analysis

The molecular formula of Cinnamonitrile is C9H7N . It has an average mass of 129.159 Da and a monoisotopic mass of 129.057846 Da .


Physical And Chemical Properties Analysis

Cinnamonitrile has a molar mass of 129.162 g·mol −1, a density of 1.0374 (15.2 °C), a melting point of 22 °C, and a boiling point of 263.8 °C . It is soluble in alcohol but insoluble in water .

Scientific Research Applications

  • Anticancer Potential : Cinnamonitrile derivatives have been explored for their potential in cancer therapy. The modulation of p38α, a protein kinase activated by stress signals and implicated in tumor suppression, has been a particular focus. These studies involve in vitro evaluation and molecular docking to understand how cinnamonitrile derivatives might interfere with malignant cell transformation or induce apoptosis in cancer cells. However, it's also noted that p38α might have protumorigenic functions, thus necessitating further research into the context-dependent functions of p38α signaling in cancer processes (ResearchGate​​).

  • UV Stabilizers in Coatings : Novel cinnamonitrile derivatives have been synthesized and tested as reactive UV stabilizers, enhancing light protection and performance of various coatings. This application is significant in extending the durability and effectiveness of these coatings under exposure to UV radiation. Such developments are crucial in fields like materials science, where long-term stability of materials against UV radiation is a key factor (ResearchGate​​).

Safety And Hazards

Cinnamonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The coupling of mononitriles into dinitriles is a desirable strategy, given the prevalence of nitrile compounds and the synthetic and industrial utility of dinitriles . Future research could focus on improving the yield of these reactions and exploring new applications of Cinnamonitrile.

properties

IUPAC Name

(E)-3-phenylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKNLRXFUTWSOY-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8044385
Record name (2E)-3-Phenylprop-2-enenitrile
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Molecular Weight

129.16 g/mol
Source PubChem
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Product Name

Cinnamonitrile

CAS RN

1885-38-7, 4360-47-8
Record name (2E)-3-Phenyl-2-propenenitrile
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Record name trans-Cinnamonitrile
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Record name 2-Propenenitrile, 3-phenyl-, (2E)-
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Record name 2-Propenenitrile, 3-phenyl-
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Record name CINNAMONITRILE, (E)-
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Synthesis routes and methods I

Procedure details

Four grams of 60% sodium hydride was suspended in 100 ml tetrahydrofuran, and 17.1 g of diethylphosphonoacetonitrile was added with ice cooling. To the resulting solution, was added dropwise a solution of 10.6 g benzaldehyde in 80 ml tetrahydrofuran, and the mixture was stirred for one hour. After admixing 50 ml water, the organic layer was collected, dried over anhydrous sodium sulfate and concentrated. Distillation of the concentrate under reduced pressure (102°-106° C./6 mmHg) gave 8.9 g yield: 69.0%) of cinnamonitrile.
Quantity
0 (± 1) mol
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17.1 g
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10.6 g
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80 mL
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Reaction Step Three
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50 mL
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100 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is repeated, except that 3.31 g (0.0625 mol) of acrylonitrile, 7.02 g (0.05 mol) of benzoyl chloride, 11.6 g (0.0625 mol) of tri-n-butylamine, 100 ml of p-xylene and 0.1122 g (0.0005 mol) of palladium acetate are used. After a reaction time of 2 hours at 120° C., 3.47 g (0.27 mol) of cinnamonitrile are obtained, corresponding to a yield of 54% of theory. Boiling point=134°-136° C./17×102Pa.
Quantity
3.31 g
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reactant
Reaction Step One
Quantity
7.02 g
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11.6 g
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Reaction Step Three
Quantity
0.1122 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
54%

Synthesis routes and methods III

Procedure details

As for Example 2, a mixture of 0.23 g. of sodium metal, 50 ml. of absolute ethanol, 7.11 g. of 2-chloro-6-hydrazinopyridine and 6.5 g. of cinnamonitrile yields 7.35 g. of crude product. The crude material is dissolved in dichloromethane, filtered through hydrous magnesium silicate and concentrated while adding hexane to give 5.90 g. of the desired product as off-white crystals, m.p. 187.5°-188.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cinnamonitrile
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Citations

For This Compound
2,980
Citations
M Harfenist, AP Phillips - Journal of the American Chemical …, 1958 - ACS Publications
… is followed immediately by decarboxylation and the cinnamonitrile is isolated directly from … copper powder to give the cinnamonitrile. The former “Doebner-like” method generally was …
Number of citations: 6 pubs.acs.org
H Tanaka, M Sakaguchi, Y Kikukawa… - Macromolecular …, 1994 - Wiley Online Library
… ) radical is higher in cinnamonitrile than in cinnamic esters. The structure of the radical generated by the attack of the 2-methyl-2-propyl radical at the cinnamonitrile was examined by …
Number of citations: 4 onlinelibrary.wiley.com
M Gleria, R Bertani, G Facchin, F Noe… - Journal of Inorganic and …, 1996 - Springer
Hexakist 4-formylphenoxy cyclophosphazene (1) reacts with six equivalents of cyanomethylenetriphenylphosphorane to give hexakist 4-cinnamonitrile cyclotriphosphazene …
Number of citations: 5 link.springer.com
M Boite, M Massaux, J Zarembowitch - Transition Metal Chemistry, 1984 - Springer
… ii) CuC1 in concentrated solutions of cinnamonitrile in MeOH. iii) CuC1 in pure cinnamonitrile, this latter acting as ligand … From 0.7 M cinnamonitrile in MeOH, we note an effect of CuC1 …
Number of citations: 4 link.springer.com
BA Feit, U Melamed, RR Schmidt, H Speer - Tetrahedron, 1981 - Elsevier
Vinyl carbanions derived from cis-cinnamonitrile 1 were formed by reacting it with lithium diisopropylamide (LDA) as a base in aprotic solvents at low temperatures; reaction with various …
Number of citations: 23 www.sciencedirect.com
G Sun, Z Wang, Y Hu, T Sun, Y Tang - Dyes and Pigments, 2022 - Elsevier
Two highly efficient artificial light-harvesting systems (ALHSs) in water have been successfully fabricated through the supramolecular assembly of an anthryl-cinnamonitrile derivative (…
Number of citations: 14 www.sciencedirect.com
H Wu, P Yang, Z Du, Y Fu - ChemistrySelect, 2017 - Wiley Online Library
A one‐step, cheap and practical manganese‐mediated aerobic oxidative olefination of (het)arenemethanols with acetonitrile to highly steroselectively prepare trans‐cinnamonitrile …
AZA Elassar, NM El‐Sawy - Journal of applied polymer science, 2005 - Wiley Online Library
… cinnamonitrile or … cinnamonitrile were converted into amidoxime groups. The swelling behavior of the grafted copolymers and copolymers grafted and modified either with cinnamonitrile …
Number of citations: 10 onlinelibrary.wiley.com
SJ Tu, CB Miao, Y Gao, YJ Feng… - Chinese Journal of …, 2002 - Wiley Online Library
In the reactions of α‐cyanocinnamonitrile or β‐cyano‐β‐carbothoxy styrene with 5,5‐dimethyl‐1,3‐cyclohexanedione in the presence of ammonium acetate under microwave irradiation …
Number of citations: 74 onlinelibrary.wiley.com
VJ Puglisi, AJ Bard - Journal of the Electrochemical Society, 1972 - iopscience.iop.org
… of the main cinnamonitrile reduction wave… cinnamonitrile reduction current, after electrolysis of the impurity, equaled, within experimental error, the sum of the impurity and cinnamonitrile …
Number of citations: 78 iopscience.iop.org

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